2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde
Overview
Description
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with two cyclopropyl groups at positions 3 and 5, and an acetaldehyde group at position 1. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dicyclopropyl-1H-pyrazole with acetaldehyde under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dicyclopropyl-1H-pyrazole
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde
- 2-(3,5-diphenyl-1H-pyrazol-1-yl)acetaldehyde
Uniqueness
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-6-5-13-11(9-3-4-9)7-10(12-13)8-1-2-8/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDFKTFVVXTDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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